Ethomoxane

Description

Classification within Benzodioxane Derivatives and Structural Features

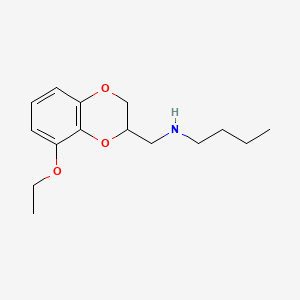

Ethomoxane is classified as a 1,4-benzodioxane (B1196944) derivative. ontosight.ai The core structure of this compound features a 1,4-benzodioxane ring system. ontosight.ai This heterocyclic structure consists of a benzene (B151609) ring fused to a six-membered dioxane ring containing two oxygen atoms at the 1 and 4 positions. ontosight.ai

The specific structural features of this compound include a butylamino group and an ethoxy group attached to the benzodioxane ring at defined positions. ontosight.ai The IUPAC name for this compound is N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine. nih.gov Its molecular formula is C₁₅H₂₃NO₃, and its molecular weight is approximately 265.35 g/mol . nih.govuni.luchemeo.com

Key structural identifiers and computed properties for this compound are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃NO₃ | PubChem nih.govuni.lu |

| Molecular Weight | 265.35 g/mol | PubChem nih.govuni.lu |

| IUPAC Name | N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine | PubChem nih.gov |

| InChI | InChI=1S/C15H23NO3/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12/h6-8,12,16H,3-5,9-11H2,1-2H3 | PubChem nih.govuni.lu |

| InChIKey | WKRAEDUMAWVCOC-UHFFFAOYSA-N | PubChem nih.govuni.lu |

| XLogP3 (predicted) | 2.9 | PubChem nih.govuni.lu |

| Monoisotopic Mass | 265.16779360 Da | PubChem nih.gov |

(Note: This table is intended to represent data that could be presented in an interactive format.)

This compound exists as a racemate, containing both (+)- and (-)-isomers. nih.govsolubilityofthings.com Research has indicated that existing studies predominantly utilize racemic this compound, highlighting the potential importance of enantiomer-specific investigations in pharmacological studies. vulcanchem.com

Historical Trajectory and Evolving Research Interests in Related Compounds

The 1,4-benzodioxane scaffold, which forms the basis of this compound's structure, is a significant moiety found in various biologically active natural products and has received considerable attention in medicinal and pharmaceutical research. scirp.org Historically, benzodioxane derivatives have been explored for a range of pharmacological activities. ontosight.aiontosight.aiscirp.org

Early research involving this compound itself dates back several decades. For instance, this compound was noted as a hypotensive drug and was included in combination anti-asthmatic preparations in the mid-1960s. nih.gov It has also been identified as an antagonist of alpha-adrenoreceptors, exerting antihypertensive properties. hodoodo.comtargetmol.com Studies in rats have indicated that this compound was less effective compared to other compounds in certain pharmacological tests. researchgate.net

The broader class of benzodioxane derivatives has been investigated for diverse therapeutic applications, including potential roles in cardiovascular diseases, neurological disorders, and as antimicrobial agents. ontosight.ai Research has also explored their hepatoprotective, antioxidant, and cytotoxic activities. scirp.orgnih.gov The 1,4-benzodioxane moiety is present in established drugs such as doxazosin, used in the treatment of hypertension and benign prostatic hyperplasia. scirp.org

More recent research interests in benzodioxane derivatives continue to be varied, encompassing areas such as serotonin (B10506) receptor modulation, which may have implications for psychiatric disorders. ontosight.ai They have also been investigated for anti-inflammatory and anticancer activities. scirp.org The scaffold has been utilized in the development of selective nonsteroidal glucocorticoid receptor modulators for respiratory diseases and as agents active against drug-resistant bacteria. unimi.it Furthermore, benzodioxane derivatives have been explored in the context of inhibiting immune checkpoint proteins like PD-1/PD-L1 and as chelating ligands in metal complexes with cytotoxic activity. unimi.it

The evolving research interests underscore the versatility of the benzodioxane scaffold in medicinal chemistry and the ongoing efforts to discover and develop new therapeutic agents based on this structural motif. While specific contemporary research findings focused solely on this compound appear limited in readily available public literature, the continued exploration of related benzodioxane derivatives suggests potential avenues for future investigation into this compound's properties and activities.

Structure

3D Structure

Properties

CAS No. |

793603-27-7 |

|---|---|

Molecular Formula |

C15H23NO3 |

Molecular Weight |

265.35 g/mol |

IUPAC Name |

N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine |

InChI |

InChI=1S/C15H23NO3/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12/h6-8,12,16H,3-5,9-11H2,1-2H3 |

InChI Key |

WKRAEDUMAWVCOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCC1COC2=C(O1)C(=CC=C2)OCC |

Related CAS |

6038-78-4 (hydrochloride) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Ethomoxane

Established Synthetic Pathways and Precursor Chemistry

Reaction Mechanisms of Ethomoxane: Oxidation, Reduction, and Substitution

While specific reaction mechanisms for the oxidation, reduction, and substitution of this compound are not explicitly detailed in the search results, the presence of certain functional groups within its structure allows for predictions based on general organic chemistry principles. This compound contains an amine group, ether linkages, and an aromatic ring system, all of which can participate in various chemical transformations.

Oxidative Transformations and Reagent Selection

The tertiary amine functional group in this compound is susceptible to oxidation. Typical oxidizing agents could potentially convert the amine to an amine oxide or lead to further fragmentation depending on the reaction conditions and reagent strength. The ethoxy group, an ether, is generally less reactive towards oxidation compared to amines, but strong oxidizing conditions could potentially cleave the ether linkage or oxidize the alkyl chain. The benzodioxane ring system, containing ether linkages within a cyclic structure fused to an aromatic ring, might undergo oxidative cleavage under harsh conditions, although aromatic rings are generally resistant to oxidation except with powerful reagents. The selection of oxidizing reagents would depend on the desired transformation and the need for selectivity among the different functional groups present.

Reductive Processes and Catalytic Systems

The amine group in this compound is unlikely to undergo reduction under typical conditions as it is already in a reduced state. However, if this compound were synthesized with a reducible functional group that is later transformed into the amine (e.g., a nitro group or a nitrile), then reductive steps using catalytic hydrogenation (e.g., using palladium or platinum catalysts) or reducing agents (e.g., lithium aluminum hydride) would be involved in the synthesis pathway. The ether linkages are generally resistant to reduction, requiring strong reducing agents like metal hydrides under forcing conditions for cleavage.

Substitution Reactions and Functional Group Interconversions

The aromatic ring within the benzodioxane core of this compound can undergo electrophilic aromatic substitution reactions, typical of activated aromatic systems due to the presence of the ether oxygen atoms. Possible substitution sites would be influenced by the directing effects of the existing substituents. The amine group can participate in nucleophilic substitution reactions, for example, reacting with alkyl halides or acyl chlorides. Functional group interconversions could involve modifications of the amine (e.g., acylation, sulfonylation) or potential reactions at the alpha-carbon to the amine nitrogen.

Strategies for Chemical Derivatization and Analog Preparation

Chemical derivatization of this compound involves modifying its structure to alter its properties or create related compounds (analogs). This can be achieved by targeting the reactive functional groups present. The amine group offers a primary site for derivatization through reactions such as acylation, alkylation, or sulfonylation. Modifications to the ethoxy group or the butyl chain are also possible through appropriate synthetic strategies. The benzodioxane core could potentially be modified through substitution reactions on the aromatic ring or alterations to the dioxane ring itself, though maintaining the core structure is often key in preparing analogs.

Derivatization reactions are commonly used in analytical techniques like Thin-Layer Chromatography (TLC) to visualize colorless compounds or improve separation and detection. analyticaltoxicology.comjaypeedigital.comscribd.com Pre-column or post-column derivatization can convert electrochemically inactive compounds into detectable derivatives for techniques like HPLC with electrochemical detection. jaypeedigital.com

Targeted Functionalization for Structure-Activity Probes

Targeted functionalization is a strategy used to prepare this compound analogs with specific modifications at defined positions to study the relationship between chemical structure and biological activity (Structure-Activity Relationship - SAR). By systematically altering different parts of the this compound molecule, researchers can probe the importance of specific functional groups or structural features for interaction with biological targets. researchgate.net These modified analogs serve as "structure-activity probes." For example, variations in the length or branching of the butyl chain, modifications to the ethoxy group, or substitutions on the aromatic ring could lead to analogs with altered binding affinity or efficacy at relevant biological sites. This process helps in understanding which parts of the molecule are crucial for its activity and can guide the design of new compounds with improved properties.

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of pharmaceutical compounds like this compound is crucial for obtaining the desired biological activity and minimizing potential side effects associated with other stereoisomers nih.govwikipedia.org. While general principles of stereoselective synthesis, such as the use of chiral catalysts, auxiliaries, or starting materials, are well-established nih.govwikipedia.orgethz.ch, specific detailed methodologies for the stereoselective synthesis of this compound isomers are not extensively detailed in the immediately available search results.

However, the synthesis of chiral molecules often involves techniques that control the formation of new stereocenters or separate existing stereoisomers ethz.ch. Common strategies include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials to build the target molecule, transferring the existing chirality nih.govethz.ch.

Chiral Auxiliaries: Attaching a temporary chiral group to the substrate that directs the stereochemical outcome of a reaction, followed by removal of the auxiliary ethz.chyoutube.com.

Asymmetric Catalysis: Employing a chiral catalyst (either small molecule or enzyme-based) to favor the formation of one stereoisomer during a reaction nih.govwikipedia.orgethz.ch. This is a highly efficient method often used in industrial scale synthesis wikipedia.org.

Resolution: Separating a racemic mixture of stereoisomers into individual enantiomers using physical or chemical methods, such as chiral chromatography or formation of diastereomeric salts nih.govethz.ch.

The chemical structure of this compound, containing a benzodioxan core and an amine substituent, suggests that chiral centers could be present on the benzodioxan ring or potentially on the carbon bearing the butylamine (B146782) group, depending on the specific substitution pattern. The stereoselective synthesis would therefore focus on controlling the configuration at these chiral centers during bond-forming reactions or separating the resulting stereoisomers.

Given the lack of specific published synthetic routes for the stereoselective preparation of this compound isomers in the provided search snippets, a hypothetical stereoselective approach could involve the asymmetric synthesis of the 1,4-benzodioxan core with the desired stereochemistry at the C-2 position, followed by subsequent functionalization. Alternatively, a resolution of a racemic this compound mixture could be employed to obtain the individual enantiomers.

Detailed research findings regarding specific yields, enantiomeric excess (ee), and reaction conditions for the stereoselective synthesis of this compound isomers are not available within the scope of the provided search results. However, in general stereoselective synthesis, parameters such as catalyst loading, temperature, solvent, and reaction time are critical for achieving high stereoselectivity and yield. organic-chemistry.org

| Potential Stereoselective Synthesis Strategy | Description | Relevant Concepts |

| Asymmetric Catalysis | Using a chiral catalyst to influence the stereochemical outcome of a reaction step, e.g., cyclization or amine formation. wikipedia.org | Chiral catalysts, ligands, transition states, enantiomeric excess (ee). wikipedia.orgethz.ch |

| Chiral Auxiliary | Attaching a temporary chiral group to a precursor molecule to direct stereochemistry. ethz.chyoutube.com | Diastereomeric intermediates, auxiliary attachment and removal. ethz.ch |

| Chiral Resolution | Separating a racemic mixture of this compound or an intermediate into individual enantiomers. nih.govethz.ch | Chiral stationary phases (chromatography), diastereomeric salt formation, enzymatic resolution. nih.govethz.ch |

| Chiral Pool Synthesis | Starting from a commercially available chiral compound with a structure related to this compound. nih.govethz.ch | Availability of chiral starting materials, multi-step synthesis preserving chirality. ethz.ch |

Further detailed research into chemical literature and patents would be necessary to identify specific reported methods, experimental details, and research findings pertaining to the stereoselective synthesis of this compound isomers.

Pharmacological Mechanisms and Molecular Target Interactions of Ethomoxane

Alpha-Adrenergic Receptor Antagonism: Subtype Specificity and Binding Dynamics

Ethomoxane functions as a competitive antagonist at alpha-1 and alpha-2 adrenergic receptors. vulcanchem.com This antagonism is achieved by blocking the binding of catecholamines to these receptors. vulcanchem.com The (-)- enantiomer of this compound demonstrates stereospecific binding to alpha-adrenergic receptors, exhibiting a five-fold greater receptor affinity compared to the racemic mixture or the (+)- form. vulcanchem.com This dual receptor profile highlights its utility in studying the balance between the sympathetic and parasympathetic nervous systems. vulcanchem.com

In Vitro Receptor Binding Affinity and Selectivity Profiling

In vitro studies have investigated the binding characteristics of ligands for alpha-adrenergic receptors in membrane preparations. These studies distinguish between alpha-1 and alpha-2 subtypes based on the differential affinities of certain adrenergic ligands. nih.gov While specific detailed in vitro binding affinity and selectivity profiling data for this compound across a broad panel of receptors were not extensively available in the search results, the compound is described as having affinity for both alpha-1 and alpha-2 adrenergic receptors. vulcanchem.com Selectivity profiling is a critical step in drug discovery to identify a compound's target specificity and potential for off-target effects, often involving assessments against target class families or critical safety targets. criver.com

Mechanistic Characterization of Receptor-Ligand Interactions

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways, primarily through binding to receptors. Receptor-ligand interactions are fundamental in biological processes like neurotransmission and cellular signal transduction. bruker.com The time a ligand remains bound to a receptor is related to their affinity, with higher affinity leading to stronger binding and a longer duration of functional modification. bruker.com Deviations in the slopes of plots in some studies suggest complex receptor-ligand interactions for compounds like this compound. psu.edu

Modulation of Neurotransmitter Systems: Serotonin (B10506) and Norepinephrine (B1679862) Pathways

Compounds within the 1,4-benzodioxane (B1196944) class, including this compound, have been explored for potential roles in neurological disorders. ontosight.ai The mechanism of action for such compounds can involve interactions with different biological targets, including those in neurotransmitter systems. ontosight.aiontosight.ai The mechanism of action of this compound hydrochloride could involve the modulation of serotonin, dopamine, or other neurotransmitter receptors. ontosight.ai Serotonin and norepinephrine are key monoamine neurotransmitters involved in regulating behaviors, mood, and cognition. nih.govmdpi.com

Investigation of Neurotransmitter Level Alterations in Research Models

Research in animal models has investigated the effects of various compounds on neurotransmitter levels. For instance, studies have examined changes in neurotransmitter levels, including serotonin and norepinephrine, in animal models. nih.gov While a specific detailed study on this compound's direct impact on serotonin and norepinephrine levels in research models was not prominently detailed, the compound's potential modulation of these pathways is suggested by its interaction with adrenergic receptors and the known roles of these neurotransmitters. vulcanchem.comontosight.aibritannica.com Techniques like Positron Emission Tomography (PET) neuroimaging are used to quantify molecular brain targets and measure neurotransmitter levels in research. frontiersin.org

Implications for Central Nervous System Pharmacological Research

This compound's activity as an alpha-adrenergic receptor antagonist and its potential modulation of neurotransmitter systems have implications for central nervous system (CNS) pharmacological research. vulcanchem.comontosight.ai Alpha-blockers have historically been used as tools in pharmacological research to understand the autonomic nervous system and characterize aspects like arterial blood pressure and central vasomotor control. wikipedia.org The modulation of neurotransmitter systems like serotonin and norepinephrine is relevant to understanding and potentially addressing neurological and psychiatric conditions. nih.govmdpi.com Research into compounds affecting these systems contributes to the broader understanding of neurochemical basis of behaviors and diseases. mdpi.comjneuropsychiatry.org

Exploration of Other Molecular Targets and Signaling Pathways

Beyond its primary interaction with alpha-adrenergic receptors, the exploration of other potential molecular targets and signaling pathways for this compound is a relevant area of research, given the diverse activities of 1,4-benzodioxane compounds. ontosight.aiontosight.ai While the search results primarily focused on adrenergic and neurotransmitter system interactions, the general mechanism of action for this class of compounds can involve interactions with various receptors and enzymes, leading to a range of physiological effects. ontosight.aiontosight.ai Comprehensive selectivity profiling against a wide array of targets is a standard approach in pharmacological research to identify any off-target interactions and fully understand a compound's activity profile. criver.comorphagen.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 19127 nih.govuni.lu |

Interactive Data Tables:

Based on the available information, a detailed interactive data table on binding affinities with specific numerical values for this compound across different receptor subtypes is not available in the search results. The primary quantitative information relates to the comparative affinity of the (-)- enantiomer.

However, we can represent the comparative affinity information in a table format:

| This compound Form | Relative Receptor Affinity (vs. Racemic Mixture or (+)- form) |

| (-)- enantiomer | 5-fold greater vulcanchem.com |

This table illustrates the stereospecific binding and enhanced affinity of the (-)- enantiomer of this compound for alpha-adrenergic receptors.

Cyclooxygenase Enzyme Inhibition and Eicosanoid Pathway Research

Research suggests that this compound may inhibit the activity of cyclooxygenase (COX) enzymes. COX enzymes are crucial in the biosynthesis of eicosanoids, which are lipid mediators involved in various physiological processes, including inflammation. nih.govyoutube.com The eicosanoid pathway begins with the release of arachidonic acid from membrane phospholipids, primarily by phospholipase A2. nih.govyoutube.comnih.gov Arachidonic acid is then converted by COX and lipoxygenase (LO) enzymes into prostaglandins, thromboxane, and leukotrienes. nih.govyoutube.com

COX exists in two main isoforms: COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in many tissues and is involved in maintaining normal cellular functions, while COX-2 is primarily induced at sites of inflammation and produces pro-inflammatory eicosanoids. nih.gov Inhibition of COX enzymes, particularly COX-2, is a common mechanism for anti-inflammatory drugs like non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov While specific detailed research findings on this compound's direct impact on the eicosanoid pathway are limited in the provided search results, its potential COX inhibitory activity suggests an influence on the production of these inflammatory mediators. nih.gov

Comparative Pharmacological Profiling with Related Compounds

This compound is categorized as a tranquillizer within the context of International Nonproprietary Names (INN) stems, alongside butamoxane (B1216095) and pentamoxane. who.intantibodysociety.orgwho.intwho.intwho.intwho.int Compounds within the 1,4-benzodioxane class, to which this compound belongs, have been investigated for various therapeutic applications, including potential roles in cardiovascular diseases and neurological disorders. ontosight.ai The (-)- enantiomer of this compound hydrochloride has been noted for exhibiting stereospecific binding to alpha-adrenergic receptors. vulcanchem.com This stereospecificity distinguishes it from the racemic mixture or the (+)- form and highlights potential differences in the pharmacological profiles of this compound stereoisomers. vulcanchem.com While a comprehensive comparative pharmacological profile with a wide range of related compounds is not extensively detailed in the provided results, its classification with other benzodioxane tranquillizers and the mention of stereospecific alpha-adrenergic receptor binding provide some context for its potential interactions. who.intantibodysociety.orgwho.intwho.intwho.intwho.intvulcanchem.com

Structure Activity Relationship Sar and Computational Medicinal Chemistry of Ethomoxane

Systematic Elucidation of Key Structural Features for Pharmacological Activity

Systematic elucidation of key structural features for pharmacological activity involves identifying the parts of a molecule that are crucial for its interaction with a biological target and the resulting effect. This often begins with identifying core pharmacophoric elements.

Identification of Core Pharmacophoric Elements

Pharmacophoric elements are the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger or block its biological response. These can include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, arranged in a specific spatial orientation. youtube.com Identifying these elements helps in understanding the minimal structural requirements for activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the structural or physicochemical properties of a set of compounds and their biological activity. amazon.comjocpr.comresearchgate.netwikipedia.orglibretexts.org This relationship is expressed as a mathematical equation where the biological activity is a function of molecular descriptors. amazon.comwikipedia.org

Development and Validation of Predictive QSAR Models

The development of predictive QSAR models involves selecting a dataset of compounds with known structures and activities, calculating molecular descriptors that quantify various structural and physicochemical properties, and using statistical or machine learning techniques to build a model that correlates the descriptors with the activity. jocpr.comfrontiersin.org Rigorous validation is crucial to ensure the reliability and predictive power of the model. libretexts.orgsemanticscholar.org This often involves using independent test sets and cross-validation techniques to assess how well the model can predict the activity of compounds not included in the training set. semanticscholar.orgcore.ac.ukmdpi.com Key metrics for validation include the correlation coefficient (R²) and the predictive R² (Q²). mdpi.comnih.gov

Application in Compound Prioritization and Design

Validated QSAR models are valuable tools in drug discovery and medicinal chemistry for compound prioritization and design. jocpr.comfrontiersin.orgconicet.gov.ar They can be used to virtually screen large libraries of compounds and predict their potential activity, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. jocpr.comfrontiersin.orgnih.gov QSAR models can also provide insights into the structural features that are important for activity, guiding the rational design of novel compounds with improved properties. jocpr.comconicet.gov.arissx.org This in silico approach can significantly reduce the time and cost associated with traditional experimental screening methods. jocpr.comfrontiersin.orgconicet.gov.ar

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques used to simulate the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme, at an atomic level. nih.govnih.gov Molecular docking aims to predict the preferred binding orientation (pose) of the ligand within the binding site of the target and estimate the binding affinity. nih.govnih.gov

These studies can provide valuable insights into the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the ligand-target complex. nih.gov By analyzing the predicted binding poses and interactions, researchers can gain a better understanding of the structural basis for activity and identify key residues in the target protein that are important for binding. nih.govnih.gov Molecular modeling and docking can be used to complement SAR and QSAR studies, helping to explain the observed activity differences among a series of compounds and guiding the design of new molecules with improved binding affinity and specificity. mdpi.com While docking scores can provide a ranking of compounds, they may not always perfectly correlate with experimental activity, and further analysis, such as binding free energy calculations, may be necessary for more accurate predictions. mdpi.com

Ligand-Protein Interaction Analysis

Ligand-protein interactions are central to the function of most drugs. Analyzing these interactions helps to understand how a small molecule like Ethomoxane might bind to a target protein, the nature of the forces involved (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions), and the key residues in the protein binding site that are crucial for recognition reddit.comnih.govnih.govvolkamerlab.org. Various biophysical methods, including mass spectrometry, can be used to assess protein-ligand interactions, providing information on stoichiometry and dissociation constants nih.gov. Computational tools allow for the visualization and analysis of these interactions at an atomic level reddit.comvolkamerlab.orgresearchgate.net. Although general methods for analyzing protein-ligand interactions are well-established, specific published analyses detailing the interaction of this compound with a particular protein target were not found in the performed searches.

Active Site Characterization and Binding Mode Prediction

Identifying and characterizing the active site of a protein target is a critical step in structure-based drug design. Computational methods can predict potential binding sites within a protein structure based on factors like cavity size, shape, and physicochemical properties biosolveit.denih.gov. Once a potential binding site is identified, molecular docking simulations can be used to predict the likely orientation and conformation, or "binding mode," of a ligand within that site researchgate.netmdpi.com. This involves assessing the complementarity between the ligand and the active site, often using scoring functions to rank different poses mdpi.com. While these techniques are widely applied in medicinal chemistry, specific computational studies characterizing a protein active site for this compound binding or predicting its binding mode were not identified in the search results.

Advanced Computational Approaches for Molecular Property Optimization

Beyond understanding basic interactions, advanced computational techniques can be used to explore the dynamic behavior of molecules and predict various properties relevant to drug development.

Molecular Dynamics Simulations for Conformational Analysis and Binding Free Energy

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules and their complexes researchgate.netnih.gov. These simulations can reveal the flexibility of a ligand and a protein, how they move relative to each other, and how conformational changes might influence binding reddit.comnih.gov. MD simulations are also used to calculate binding free energy, a key thermodynamic parameter that quantifies the strength of the interaction between a ligand and its target researchgate.netnih.govfrontiersin.orgalchemistry.orgambermd.org. Calculating binding free energy often involves complex methods like Free Energy Perturbation (FEP) or Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) researchgate.netnih.govambermd.org. While MD simulations are powerful tools in computational medicinal chemistry, specific applications of MD simulations for conformational analysis or binding free energy calculations of this compound were not found.

In Silico Prediction of Relevant Molecular Descriptors

Molecular descriptors are numerical values that capture various structural and physicochemical properties of a molecule plos.orgmdpi.comnih.govescholarship.org. These descriptors can range from simple properties like molecular weight and XLogP to more complex topological or quantum mechanical descriptors nih.govuni.lu. In silico prediction of molecular descriptors is a standard practice and can be used in quantitative structure-activity relationship (QSAR) models to correlate structural features with biological activity plos.orgmdpi.comnih.gov. Computed descriptors for this compound, such as molecular weight (265.35 g/mol ) and XLogP3 (2.9), are available in databases like PubChem nih.govuni.lu. These descriptors can be used in various predictive models, although specific QSAR studies involving this compound were not found.

De Novo Design and Scaffold Hopping Methodologies

De novo design and scaffold hopping are computational strategies used to generate novel molecular structures with desired properties. De novo design methods build molecules atom by atom or fragment by fragment within a binding site or based on pharmacophore constraints nih.govnih.gov. Scaffold hopping involves replacing the core structure (scaffold) of a known active compound with a different one while retaining similar biological activity nih.govresearchgate.netchemrxiv.orgchemrxiv.org. This can be useful for finding novel chemical space, improving properties, or overcoming patent issues researchgate.net. These methodologies are widely used in lead generation and optimization nih.govresearchgate.net. However, specific instances of de novo design or scaffold hopping efforts that have focused on this compound or its derivatives were not identified in the performed searches.

Preclinical in Vitro Research Models for Ethomoxane

Cellular and Subcellular Assays for Mechanistic Characterization

Cellular and subcellular assays play a crucial role in elucidating the mechanisms by which a compound interacts with biological systems. These in vitro methods allow for focused investigation of specific molecular targets and pathways in a controlled environment. quantics.co.ukmdbneuro.com

Receptor Antagonist Activity in Cell Lines

Ethomoxane has been identified as an antagonist of alpha-adrenoreceptors. hodoodo.comtargetmol.com Compounds can exert their effects by binding to receptors, thereby modulating their activity and influencing downstream cellular processes. Cell lines are widely used in preclinical research to study receptor activity and screen for compounds that act as agonists, antagonists, or modulators. amsbio.comnih.gov These cell-based assays provide a relevant biological context for assessing the interaction between a compound and its target receptor. amsbio.com While this compound is known to act as an alpha-adrenoreceptor antagonist, specific detailed findings from in vitro studies in cell lines characterizing this activity were not extensively detailed in the consulted sources.

Enzyme Activity Modulation in Biochemical Systems

This compound is reported to act by modulating the activity of enzymes. Compounds belonging to the 1,4-benzodioxane (B1196944) class, which includes this compound, have mechanisms of action that can involve interactions with enzymes. ontosight.ai Enzyme modulators are compounds that influence the rate of enzymatic reactions, either by enhancing or inhibiting their activity. patsnap.com Studying enzyme activity modulation in biochemical systems, which can involve isolated enzymes or enzyme preparations, helps to understand how a compound affects specific enzymatic pathways. arxiv.orgrsc.orgnih.gov The precise details of this compound's enzyme activity modulation in specific biochemical systems were not extensively described in the consulted sources.

Investigations of this compound in Environmental Remediation Contexts

Environmental remediation involves the process of removing pollutants from environmental matrices such as soil and water. eni.comfrontiersin.org Chemical compounds can play a role in these processes, either by directly degrading pollutants or by acting as catalysts to facilitate degradation reactions. frontiersin.orgthe-innovation.org

Pollutant Degradation Efficacy in In Vitro Systems

This compound has been mentioned as a candidate for environmental remediation efforts, suggesting its potential in the degradation of pollutants. In vitro systems are valuable for evaluating the efficacy of compounds in degrading specific pollutants under controlled laboratory conditions. These systems can mimic aspects of the environmental matrix and allow for the assessment of degradation rates and pathways. While this compound is noted for its potential in pollutant degradation, specific data detailing its efficacy in in vitro pollutant degradation systems were not extensively provided in the consulted sources.

Catalytic Mechanisms in Environmental Applications

Catalysis plays a significant role in many environmental remediation technologies, facilitating the breakdown of persistent pollutants. catalysis.blogfrontiersin.orgfrontiersin.org Various catalytic mechanisms, including heterogeneous and homogeneous catalysis, are employed in environmental applications. the-innovation.orgcatalysis.blog Given this compound's potential in environmental remediation , its involvement could hypothetically relate to catalytic processes. However, specific catalytic mechanisms involving this compound in environmental applications were not detailed in the consulted sources.

Preclinical in Vivo Studies in Animal Models of Disease

Selection and Justification of Appropriate Animal Species for Specific Research Questions

The selection of an appropriate animal species is a critical first step in designing any preclinical in vivo study. This choice is dictated by the specific research question and the therapeutic target of the compound. For a hypothetical compound like Ethomoxane, researchers would consider several factors.

The primary consideration is the biological relevance of the animal model to the human disease being studied. This involves comparing the physiology, genetics, and pathology of the disease in the animal to its presentation in humans. For neurological or psychiatric indications, rodents such as mice and rats are frequently used due to their well-characterized genetics, established behavioral paradigms, and the availability of transgenic models that can mimic aspects of human diseases. For instance, if this compound were being investigated for a neurodevelopmental disorder, mouse models with specific genetic mutations relevant to that disorder would be a primary choice.

Pharmacokinetic and pharmacodynamic profiles are also crucial. The chosen species should metabolize and respond to the compound in a way that is comparable to humans. Preliminary in vitro studies using liver microsomes from different species, including humans, would typically be conducted to assess metabolic pathways.

Practical and ethical considerations also play a significant role. The 3Rs principles (Replacement, Reduction, and Refinement) guide the ethical use of animals in research. Researchers must justify the use of animals and select the species that requires the minimum number of subjects to achieve statistically significant results while minimizing any potential pain or distress.

Table 1: General Factors for Animal Model Selection in Preclinical Research

| Factor | Description | Examples of Considerations |

| Scientific Validity | The model must accurately reflect the human condition of interest. | Genetic homology, similar disease pathology, predictive validity of the model for clinical outcomes. |

| Pharmacological Relevance | The animal model should possess the relevant biological target and exhibit a similar response to the drug as humans. | Receptor distribution and density, metabolic pathways, drug-target engagement. |

| Practical Considerations | Feasibility of using the model in a research setting. | Availability, cost, housing requirements, ease of handling and dosing, established research protocols. |

| Ethical Considerations | Adherence to the principles of humane animal research. | Application of the 3Rs (Replacement, Reduction, Refinement), use of the lowest possible sentient species, minimization of pain and distress. |

Pharmacodynamic Endpoint Assessments in Animal Models

Pharmacodynamic (PD) studies are designed to investigate the biochemical and physiological effects of a drug on the body. For a compound like this compound, PD assessments in animal models would focus on its mechanism of action and its effects on biological systems relevant to the therapeutic indication.

Neurotransmitter Modulation in Brain Regions

If this compound were hypothesized to act on the central nervous system, a key PD assessment would be its effect on neurotransmitter systems. Techniques like in vivo microdialysis would be employed in conscious, freely moving animals to measure real-time changes in the extracellular concentrations of neurotransmitters (e.g., dopamine, serotonin (B10506), norepinephrine (B1679862), glutamate, GABA) in specific brain regions. Following the study, post-mortem tissue analysis using methods such as high-performance liquid chromatography (HPLC) or mass spectrometry would provide a more detailed picture of neurotransmitter levels and their metabolites. Receptor occupancy studies, using techniques like positron emission tomography (PET) or autoradiography, would also be crucial to determine the extent to which this compound binds to its target receptors in the brain.

Behavioral Phenotyping and Functional Assessments

Behavioral tests are essential for assessing the functional consequences of a drug's activity in the brain. The choice of behavioral assays would depend on the proposed therapeutic effect of this compound. For example, if it were being developed for anxiety, tests like the elevated plus maze, open field test, and light-dark box would be used to assess anxiety-like behaviors in rodents. For depression, the forced swim test and tail suspension test are common models. For cognitive enhancement, mazes like the Morris water maze or Barnes maze would be employed to evaluate learning and memory. These assessments provide critical information on whether the molecular actions of the compound translate into a meaningful functional effect.

Comparative Efficacy and Potency Studies in Various Animal Models

Once a therapeutic effect is observed, comparative studies are conducted to evaluate the efficacy and potency of the compound. Efficacy refers to the maximum response achievable from a drug, while potency refers to the amount of drug needed to produce a given effect.

These studies would involve administering a range of doses of this compound to establish a dose-response relationship in different animal models of a specific disease. For instance, if this compound were being tested for antipsychotic properties, its ability to reverse behaviors induced by psychostimulants (like amphetamine or PCP) in rodents would be assessed. The results would be compared to existing standard-of-care medications to determine its relative efficacy and potency. These studies are vital for selecting a potential therapeutic dose range for first-in-human clinical trials.

Table 2: Hypothetical Comparative Efficacy Data for a CNS Compound

| Compound | Animal Model | Behavioral Endpoint | ED50 (Effective Dose for 50% of maximal response) | Maximal Efficacy (% reversal of deficit) |

| Compound X | Rodent Model of Psychosis | Hyperlocomotion | 1.5 mg/kg | 95% |

| Standard Drug A | Rodent Model of Psychosis | Hyperlocomotion | 2.0 mg/kg | 90% |

| Standard Drug B | Rodent Model of Psychosis | Hyperlocomotion | 0.8 mg/kg | 75% |

This table is for illustrative purposes only and does not represent actual data for this compound.

Methodological Considerations in Animal Research Design

The design of animal studies must be rigorous to ensure the results are valid and reproducible. Key considerations include randomization of animals to treatment groups, blinding of investigators to the treatment allocation, and the use of appropriate control groups (e.g., vehicle control, positive control). The sample size must be statistically justified to ensure the study is adequately powered to detect a meaningful effect. Other factors such as the sex, age, and strain of the animals must be carefully controlled and reported.

Medicinal Chemistry Design Principles for Ethomoxane Analogs

Rational Design Strategies for Enhanced Selectivity and Potency

Rational drug design is an approach that involves the inventive process of finding new medications based on the knowledge of a biological target. bbau.ac.inwikipedia.org For Ethomoxane analogs targeting alpha-adrenoreceptors, rational design strategies would focus on understanding the interaction between the this compound scaffold and the receptor binding site. This involves analyzing the three-dimensional structure of the target protein (if available) and the ligand to predict binding affinity and identify key interaction sites. bbau.ac.inwikipedia.org

Strategies for enhancing selectivity would involve designing modifications to the this compound structure that favor binding to specific alpha-adrenoreceptor subtypes while minimizing interactions with other receptors, including other adrenergic receptors or off-targets. wikipedia.org Potency can be enhanced by optimizing interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions between the analog and the binding site. Rational design can utilize computational tools, such as molecular modeling and docking studies, to predict the effect of structural changes on binding affinity and selectivity before synthesis. wikipedia.orgoncodesign-services.com The goal is to create molecules that are complementary in shape and charge to the desired molecular target. nih.gov

Lead Optimization Paradigms Applied to this compound Scaffolds

Lead optimization is a critical phase in drug discovery where the structure of a lead compound, such as this compound, is modified to improve its properties. numberanalytics.comcarb-x.org This process aims to enhance the desired biological activity, improve pharmacokinetic properties (like absorption, distribution, metabolism, and excretion), and reduce potential toxicity. nih.govnumberanalytics.com Applied to this compound scaffolds, lead optimization involves systematic structural modifications to identify analogs with superior characteristics. ontosight.ai

Key activities during lead optimization include establishing structure-activity relationships (SAR), which involves synthesizing and testing a series of structurally related compounds to understand how changes in chemical structure affect biological activity. oncodesign-services.comcarb-x.org This iterative process guides the design of new analogs with improved potency and selectivity. oncodesign-services.comontosight.ai

Iterative Chemical Modification for Improved Activity

Iterative chemical modification is a core component of lead optimization. ontosight.aigoogle.com This involves making systematic changes to the this compound structure, such as altering substituents on the benzodioxane ring, modifying the butylamino chain, or changing the ethoxy group. After each modification, the new analog is synthesized and evaluated for its biological activity and other relevant properties. oncodesign-services.com The results from these evaluations inform the next round of modifications, in an iterative cycle aimed at progressively improving the desired characteristics, such as increased alpha-adrenoreceptor binding affinity or improved functional activity. oncodesign-services.comontosight.ai Structure-activity relationship (SAR) analysis of the synthesized analogs is crucial in this process to correlate specific structural features with observed biological effects. oncodesign-services.com

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a strategy used in medicinal chemistry to exchange an atom or a group of atoms within a molecule with an alternative, broadly similar atom or group, with the objective of creating a new molecule with similar biological properties to the parent compound. unimore.itcambridgemedchemconsulting.comnih.gov This approach can be employed in the design of this compound analogs to modulate physicochemical properties, improve metabolic stability, or enhance target interactions while retaining or improving activity. cambridgemedchemconsulting.comnih.gov For example, different functional groups could be explored as replacements for the ethoxy or butylamino moieties on the this compound scaffold. Similarly, modifications or replacements of the benzodioxane core could be investigated using various ring systems or acyclic equivalents that mimic the key spatial and electronic features necessary for receptor binding. enamine.net Bioisosteric replacements can be based on physicochemical or topological similarities. cambridgemedchemconsulting.com

Exploration of Polypharmacology and Multi-Target Directed Ligands

The traditional "one-drug, one-target" paradigm in drug discovery has been challenged by the understanding that many diseases are complex and involve multiple pathways. unimore.itnih.govuu.nl Polypharmacology involves designing drugs that interact with multiple biological targets. uu.nlwikipedia.orgwiley.com For this compound analogs, exploring polypharmacology could involve designing ligands that not only target alpha-adrenoreceptors but also interact with other relevant targets implicated in conditions where alpha-adrenergic modulation is beneficial, or to achieve a desired therapeutic outcome with potentially reduced side effects compared to single-target agents. nih.govfrontiersin.org Multi-target directed ligands are single compounds designed to interact with multiple predefined therapeutic targets. nih.govfrontiersin.org This approach could involve combining the structural features of this compound with pharmacophores known to interact with other targets, creating hybrid molecules or designing a single scaffold that can engage multiple binding sites. nih.govuu.nl

Fragment-Based Drug Design (FBDD) Approaches

Fragment-Based Drug Design (FBDD), also known as fragment-based lead discovery (FBLD), is a drug discovery method that starts with identifying small chemical fragments that bind weakly to a biological target. wikipedia.orgbiosolveit.degardp.orgopenaccessjournals.comnih.gov These fragments are then grown or combined to produce lead compounds with higher affinity. wikipedia.orggardp.org While not specifically documented for this compound in the provided sources, FBDD principles could be applied to the this compound scaffold. This would involve identifying smaller molecular fragments within this compound or related structures that show weak binding to alpha-adrenoreceptors. biosolveit.deopenaccessjournals.com These fragments would then serve as starting points for elaboration, where additional chemical moieties are added to improve binding affinity and selectivity. biosolveit.denih.gov FBDD can be particularly useful for exploring novel chemical space and identifying unanticipated binding interactions. openaccessjournals.com Fragments typically follow the "rule of three" (molecular weight < 300, ClogP < 3, etc.) to ensure drug-likeness in the optimization process. wikipedia.orgbiosolveit.de

Application of Mixed Moiety Principles in Analog Development

The principle of mixed moieties in drug design involves combining structural elements from different active compounds or pharmacophores into a single new molecule. bbau.ac.in This approach is used to create compounds with potentially improved activity, altered selectivity, or a desired polypharmacological profile. bbau.ac.in In the context of this compound analog development, the mixed moiety principle could involve taking the 1,4-benzodioxane (B1196944) scaffold or key functional groups of this compound and combining them with structural features from other compounds known to interact with adrenergic receptors or other relevant biological targets. bbau.ac.in This could lead to the design of novel hybrid molecules that leverage the favorable properties of multiple parent structures, potentially resulting in enhanced therapeutic efficacy or a broader spectrum of activity. bbau.ac.in

Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 19127 |

Interactive Data Table (Conceptual)

As no specific experimental data on this compound analogs were found in the provided search results, a conceptual interactive data table illustrating the type of data that would be generated during analog design is presented below. This table would typically contain information on synthesized analogs, their structural variations compared to this compound, and key biological activity data (e.g., binding affinity or functional potency at target receptors) and potentially relevant physicochemical properties.

| Analog ID | Structural Modification | Target 1 Activity (e.g., IC50) | Target 2 Activity (e.g., IC50) | LogP |

| This compound (Parent) | - | Value A | Value X | Y.Y |

| Analog 1 | [Description of change] | Value B | Value Y | Y.Y |

| Analog 2 | [Description of change] | Value C | Value Z | Y.Y |

| ... | ... | ... | ... | ... |

Bioanalytical Methodologies for Ethomoxane in Research Matrices

Development and Validation of Quantitative Analytical Methods

The development and validation of quantitative analytical methods for Ethomoxane in research matrices involve establishing procedures that can consistently and accurately measure the concentration of the compound. Validation confirms that the method is suitable for its intended purpose, assessing parameters such as specificity, precision, accuracy, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). pharmajia.comsysrevpharm.orgeuropa.euresearchgate.net These parameters ensure that the method is reliable and the data generated are trustworthy. The scope and validation criteria, including the compounds, matrices, and desired limits, should be clearly defined. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of pharmaceutical compounds in biological samples due to its high sensitivity and selectivity. researchgate.netwaters.com This method couples the separation capabilities of liquid chromatography with the detection and identification power of tandem mass spectrometry. LC-MS/MS allows for the selective analysis of multiple compounds simultaneously within a single run. waters.com The process typically involves injecting a prepared sample onto an LC column, where components are separated based on their physicochemical properties. The separated components then enter a mass spectrometer, where they are ionized and fragmented, and specific mass-to-charge ratios (m/z) corresponding to the parent compound and its characteristic fragments are detected. uni.lumeasurlabs.comprotocols.io This provides a highly specific and sensitive means of identifying and quantifying this compound even in complex research matrices. Method verification for LC-MS/MS can include assessing functional sensitivity, linearity, extraction recovery, matrix effects, and stability. waters.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another essential technique for the separation, identification, and quantification of compounds in complex mixtures. openaccessjournals.comspecificpolymers.com HPLC separates components based on their differential affinities for a stationary phase and a mobile phase. openaccessjournals.com The choice of stationary phase (e.g., C18 silica (B1680970) in reversed-phase HPLC) and mobile phase composition (a mixture of solvents) is crucial for achieving adequate separation of the analyte from matrix components. measurlabs.comopenaccessjournals.com While often coupled with mass spectrometry (LC-MS), HPLC can also utilize other detectors such as UV-visible or fluorescence detectors, depending on the properties of this compound. measurlabs.comspecificpolymers.com HPLC is valuable for both qualitative and quantitative analysis and is recognized for its high resolution, accuracy, and efficiency. openaccessjournals.com Validated HPLC methods have been developed for the determination of various compounds in biological matrices, demonstrating the technique's suitability for such applications. actapharmsci.comresearchgate.net Validation of an HPLC method includes evaluating parameters such as selectivity, linearity, detection and quantitation limits, recovery, and reproducibility. actapharmsci.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

Gas Chromatography-Mass Spectrometry (GC-MS) is typically employed for the analysis of volatile and thermally stable compounds. mdpi.com For this compound, its suitability for GC-MS analysis would depend on its volatility and thermal stability. If this compound is sufficiently volatile and stable at the temperatures used in GC, this technique could be applied. GC-MS separates compounds based on their boiling points and their interaction with the stationary phase in a GC column. biotech-asia.org The separated compounds are then detected and identified by a mass spectrometer. rsc.org GC-MS is a sensitive technique, but sample preparation is critical, especially for complex matrices, to minimize interference from co-extracted components. mdpi.comnih.gov Techniques like direct sample introduction can help reduce matrix effects in GC-MS analysis of tissue and blood extracts. nih.gov While GC-MS is widely used for analyzing various organic compounds, its application to this compound would require specific method development and validation to ensure appropriate separation and detection. biotech-asia.orgjournalijbcrr.com

Thin-Layer Chromatography (TLC) in Screening and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, fast, and cost-effective chromatographic technique often used for qualitative analysis, screening, and assessing the purity of samples. sigmaaldrich.comresearchgate.netlibretexts.org In TLC, a sample is spotted onto a stationary phase (e.g., silica gel) coated on a plate, and a mobile phase is allowed to move up the plate by capillary action. merckmillipore.com Components of the sample separate based on their differential affinities for the stationary and mobile phases, resulting in distinct spots. merckmillipore.com TLC can be used for initial screening of samples for the presence of this compound or to assess the purity of a synthesized or extracted sample by observing the number of spots. libretexts.org While generally not as quantitative as LC-MS/MS or HPLC, TLC can provide rapid information about the complexity of a sample and the presence of impurities. researchgate.netnih.gov Sample volume and solvent system selection are important considerations in TLC for optimal separation and visualization. sigmaaldrich.commerckmillipore.com

Sample Preparation and Extraction Techniques

Sample preparation is a crucial step in bioanalytical workflows, essential for isolating the analyte of interest from complex biological or research matrices and preparing it in a form suitable for analysis by techniques like LC-MS/MS, HPLC, or GC-MS. bioanalysis-zone.comchromatographyonline.comslideshare.net Biological samples contain numerous components, such as proteins, lipids, and salts, which can interfere with chromatographic separation and detection, leading to matrix effects and inaccurate results. actapharmsci.combiotage.comchromatographyonline.com Effective sample preparation aims to remove these interfering substances, concentrate the analyte, and enhance the sensitivity and reliability of the analytical method. slideshare.netbiotage.com

Protein Precipitation and Liquid-Liquid Extraction

Protein precipitation (PPT) and liquid-liquid extraction (LLE) are two common techniques employed for sample preparation in bioanalysis. researchgate.netactapharmsci.comslideshare.net

Protein Precipitation: This technique involves adding a precipitating agent (e.g., an organic solvent like methanol (B129727) or acetone, or an acid like trichloroacetic acid) to a biological sample, causing proteins to denature and precipitate out of the solution. actapharmsci.comsigmaaldrich.com The precipitated proteins are then removed by centrifugation or filtration, leaving the analyte in the supernatant or filtrate. actapharmsci.comsigmaaldrich.com PPT is a relatively simple and rapid method, often used as a first step in sample preparation. waters.comactapharmsci.com However, it may not remove all interfering matrix components, and the precipitated proteins can sometimes trap the analyte, leading to incomplete recovery. sigmaaldrich.com

Liquid-Liquid Extraction: LLE is an extractive technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. actapharmsci.combiotage.com The sample is mixed with an appropriate organic solvent, and the analyte partitions into the phase where it is more soluble. biotage.com Interfering substances that are more soluble in the other phase are left behind. slideshare.net LLE can provide a cleaner extract compared to protein precipitation, offering better selectivity by removing a wider range of matrix components. actapharmsci.combiotage.com The choice of extraction solvent is critical for achieving high recovery and selectivity for this compound. biotage.com While traditionally performed using separation funnels, LLE can also be adapted to smaller formats, such as centrifuge tubes or 96-well plates, for handling multiple samples. biotage.comnih.gov Salting out, the addition of a salt to the aqueous phase, can be used to enhance the partitioning of polar analytes into the organic phase during LLE. chromatographyonline.com

Both protein precipitation and liquid-liquid extraction are valuable tools in the bioanalytical workflow for this compound, often used in combination or as standalone techniques depending on the research matrix and the required level of cleanliness for the subsequent analytical determination. researchgate.netactapharmsci.com

Solid-Phase Extraction and Microextraction Approaches

Solid-phase extraction (SPE) is a widely used sample preparation technique in bioanalysis to isolate and concentrate analytes from complex biological matrices. ijpsjournal.comlcms.cz SPE utilizes a solid adsorbent material to selectively retain the target compound while unwanted matrix components are washed away. ijpsjournal.com This method offers advantages such as reduced solvent consumption, improved sample cleanliness, and the ability to concentrate low-level analytes. lcms.cz Microextraction techniques, such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), represent miniaturized approaches to sample preparation. nih.govnih.govresearchgate.net These techniques aim to reduce sample volume, solvent usage, and analysis time while enabling automation and high-throughput analysis. nih.govresearchgate.net While these techniques are broadly applied in bioanalysis for the extraction of various compounds from biological fluids like plasma, serum, urine, and saliva nih.govresearchgate.net, specific research detailing the application of SPE or microextraction approaches for the extraction of this compound from research matrices was not found in the consulted literature.

Chromatographic Separation Optimization and Detection Enhancement

Chromatographic separation is a fundamental step in bioanalysis to resolve the analyte of interest from matrix components and other potential interferences before detection. restek.comresearchgate.net High-performance liquid chromatography (HPLC) and gas chromatography (GC) are prevalent techniques due to their high resolution and sensitivity. libretexts.org Optimization of chromatographic separation involves selecting appropriate stationary phases, mobile phases, and chromatographic conditions to achieve adequate resolution, peak shape, and analysis time. restek.comresearchgate.netnih.gov Detection enhancement strategies are often employed to improve the sensitivity and selectivity of the analytical method. Mass spectrometry (MS) is a powerful and commonly coupled detection technique in bioanalysis due to its high specificity and sensitivity. waters.comglobalresearchonline.net While chromatographic separation and MS detection are standard practices in bioanalytical method development for various compounds libretexts.orgglobalresearchonline.net, specific details regarding the optimization of chromatographic separation for this compound or particular detection enhancement strategies applied to its analysis were not available in the reviewed literature.

Method Validation Parameters: Accuracy, Precision, Sensitivity, Specificity (in research context)

Bioanalytical method validation is a critical process to ensure that a method is reliable and reproducible for its intended purpose, particularly for the quantitative measurement of analytes in biological matrices. nih.govaustinpublishinggroup.comnih.gov Key validation parameters include accuracy, precision, sensitivity, and specificity. nih.govaustinpublishinggroup.combioanalysisforum.jp Accuracy assesses the closeness of the determined value to the true value. austinpublishinggroup.combioanalysisforum.jp Precision describes the agreement among a series of measurements of the same homogeneous sample. austinpublishinggroup.combioanalysisforum.jp Sensitivity is typically defined by the lower limit of quantification (LLOQ), the lowest concentration that can be reliably measured with acceptable accuracy and precision. austinpublishinggroup.combioanalysisforum.jp Specificity (or selectivity) evaluates the extent to which other substances in the sample interfere with the measurement of the analyte. bioanalysisforum.jpich.org Regulatory guidelines provide criteria for acceptable accuracy and precision at different concentration levels. bioanalysisforum.jpspectroscopyonline.com While these validation parameters are universally applied to bioanalytical methods nih.govaustinpublishinggroup.com, specific data on the accuracy, precision, sensitivity (LLOQ), and specificity determined for a bioanalytical method for this compound in a research context were not found in the search results.

Emerging Bioanalytical Technologies for Enhanced Analysis

Emerging bioanalytical technologies continue to advance the capabilities of analyzing compounds in complex biological matrices, offering potential for improved sensitivity, throughput, and information content. bioanalysis-zone.com

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides high mass resolution and accuracy, enabling the precise identification of ions and their corresponding molecular formulas. restek.comnih.gov HRMS is valuable for identifying and quantifying complex molecules in various samples, including those encountered in pharmaceutical research and biomedical analysis. restek.com It allows for the distinction between molecules with the same nominal mass but different elemental compositions. nih.gov HRMS coupled with liquid chromatography (LC-HRMS) is increasingly used in bioanalysis due to its high sensitivity and selectivity. unizg.hrnih.gov While HRMS is a significant tool in modern bioanalytical laboratories globalresearchonline.netnih.gov, specific applications or research findings detailing the use of HRMS for the analysis of this compound were not identified in the consulted literature.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing Ethomoxane’s purity and structural integrity in preclinical studies?

- Methodology : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection (λ = 230 nm) is recommended for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) paired with high-resolution mass spectrometry (HRMS) provides unambiguous identification .

- Data Interpretation : Compare retention times and spectral data against reference standards. Report deviations >2% in purity as potential batch variability .

Q. What in vitro models are suitable for initial screening of this compound’s metabolic stability?

- Methodology : Use hepatic microsomal assays (human or rodent) to assess Phase I metabolism. Include negative controls (e.g., heat-inactivated microsomes) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLint) using the in vitro half-life method .

- Experimental Design : Standardize incubation conditions (37°C, pH 7.4, NADPH regeneration system) and validate with prototypical substrates (e.g., testosterone for CYP3A4 activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.